molecular formula C10H13FO2 B14755376 1,4-Diethoxy-2-fluorobenzene

1,4-Diethoxy-2-fluorobenzene

Cat. No.: B14755376
M. Wt: 184.21 g/mol
InChI Key: YVZJUPSBMWJKED-UHFFFAOYSA-N
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Description

1,4-Diethoxy-2-fluorobenzene is an organic compound with the molecular formula C10H13FO2 It is a derivative of fluorobenzene, where two hydrogen atoms on the benzene ring are replaced by ethoxy groups and one by a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diethoxy-2-fluorobenzene can be synthesized through several methods. One common approach involves the reaction of 1,4-dihydroxy-2-fluorobenzene with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the substitution of hydroxyl groups with ethoxy groups.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Diethoxy-2-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones.

    Reduction Reactions: Reduction can lead to the formation of hydroxy derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of various substituted derivatives.

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxy derivatives.

Scientific Research Applications

1,4-Diethoxy-2-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Diethoxy-2-fluorobenzene involves its interaction with specific molecular targets. The ethoxy and fluorine groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to desired effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethoxy-2-fluorobenzene: Similar structure but with methoxy groups instead of ethoxy groups.

    1,4-Diethoxybenzene: Lacks the fluorine atom, affecting its chemical properties.

    2-Fluoro-1,4-dimethoxybenzene: Similar but with different substituents.

Uniqueness

1,4-Diethoxy-2-fluorobenzene is unique due to the presence of both ethoxy and fluorine groups, which confer distinct chemical and physical properties. These properties make it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H13FO2

Molecular Weight

184.21 g/mol

IUPAC Name

1,4-diethoxy-2-fluorobenzene

InChI

InChI=1S/C10H13FO2/c1-3-12-8-5-6-10(13-4-2)9(11)7-8/h5-7H,3-4H2,1-2H3

InChI Key

YVZJUPSBMWJKED-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)F

Origin of Product

United States

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